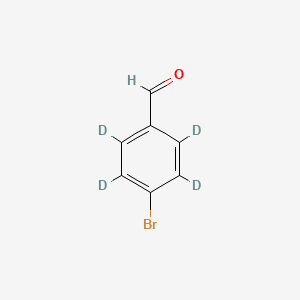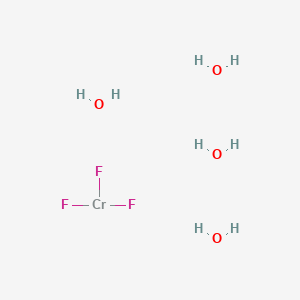
Pentamethylcyclopentadienylzirconium(IV) trichloride, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienylzirconium(IV) trichloride is an organometallic compound with the molecular formula C10H15Cl3Zr. It is a yellow crystalline solid that is sensitive to moisture and air. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes and cross-coupling reactions .
Preparation Methods
Pentamethylcyclopentadienylzirconium(IV) trichloride can be synthesized through several methods. One common synthetic route involves the reaction of pentamethylcyclopentadiene with zirconium tetrachloride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .
Chemical Reactions Analysis
Pentamethylcyclopentadienylzirconium(IV) trichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pentamethylcyclopentadienylzirconium(IV) trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polypropylene and other polyolefins
Biology: This compound is used in the synthesis of biologically active molecules and as a catalyst in various biochemical reactions
Medicine: It is used in the development of new drugs and therapeutic agents
Industry: Pentamethylcyclopentadienylzirconium(IV) trichloride is used in the production of advanced materials, such as high-performance polymers and composites
Mechanism of Action
The mechanism of action of pentamethylcyclopentadienylzirconium(IV) trichloride involves the coordination of the zirconium center with various ligands. This coordination activates the zirconium center, allowing it to participate in various catalytic processes. The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Pentamethylcyclopentadienylzirconium(IV) trichloride can be compared with other similar compounds, such as:
Cyclopentadienylzirconium(IV) trichloride: This compound has a similar structure but lacks the methyl groups on the cyclopentadienyl ring
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound has two cyclopentadienyl ligands and two chlorine atoms, making it different in terms of reactivity and applications
The uniqueness of pentamethylcyclopentadienylzirconium(IV) trichloride lies in its ability to act as a highly effective catalyst in various chemical reactions, particularly in polymerization processes .
Properties
Molecular Formula |
C10H15Cl3Zr |
|---|---|
Molecular Weight |
332.8 g/mol |
InChI |
InChI=1S/C10H15.3ClH.Zr/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
FOKGVHRHBBEPPI-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.Cl[Zr](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)









![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)
